molecular formula C8H9N3S2 B1268754 4-methyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 667435-87-2

4-methyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1268754
CAS RN: 667435-87-2
M. Wt: 211.3 g/mol
InChI Key: YETVNCCVPUJBQA-UHFFFAOYSA-N
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Description

4-methyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (MTT) is an organic compound containing sulfur and nitrogen. It is a heterocyclic aromatic compound with a molecular formula of C7H7NS2. MTT has a wide range of applications in scientific research, including biochemical and physiological studies.

Scientific Research Applications

Anticancer Activity

Thiazole derivatives, including the compound , have been studied for their potential anticancer properties. Research indicates that certain thiazole compounds exhibit inhibitory effects against various cancer cell lines, such as breast cancer MCF-7 cells . The structural motif of thiazole is present in many natural products and is known for its wide range of medicinal and biological properties.

Antibacterial and Antifungal Applications

The thiazole core is also associated with antibacterial and antifungal activities. Compounds with this core structure have been evaluated for their effectiveness against different bacterial and fungal strains, which could lead to the development of new antibiotics and antifungal agents .

Anti-inflammatory Properties

Thiazole derivatives are known to possess anti-inflammatory properties. This makes them valuable in the research for new anti-inflammatory drugs, which could be beneficial for treating various chronic inflammatory diseases .

Antiviral and Antimalarial Effects

The compound’s structural class has shown promise in antiviral and antimalarial research. Thiazole derivatives have been tested for their ability to inhibit viruses and the parasites responsible for malaria, contributing to the search for novel treatments for these diseases .

Enzyme Inhibition

Thiazoles have been identified as inhibitors of various enzymes, such as urokinase and poly (ADP-ribose) polymerase-1. These enzymes are involved in disease processes, and their inhibition can be a strategy for therapeutic intervention .

Pain Management

Research into thiazole derivatives has included their use in pain management. Compounds containing the thiazole moiety have been evaluated for their potential as analgesics, providing a basis for the development of new pain relief medications .

Antithrombotic Activity

Thiazole compounds have been explored for their antithrombotic activity. They act as fibrinogenic receptor antagonists, which could lead to the creation of new antithrombotic therapies for preventing blood clots .

Obesity and Hyperlipidemia Treatment

Pyranothiazoles, a class of compounds related to the one , have shown applications in drug development against obesity and hyperlipidemia. These conditions are risk factors for atherosclerotic diseases, and new treatments are in high demand .

Mechanism of Action

properties

IUPAC Name

4-methyl-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S2/c1-11-7(9-10-8(11)12)5-6-3-2-4-13-6/h2-4H,5H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETVNCCVPUJBQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359430
Record name 4-methyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

CAS RN

667435-87-2
Record name 4-methyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol
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